N'-[(E)-2-thienylmethylidene]nicotinohydrazide
Description
N'-[(E)-2-Thienylmethylidene]nicotinohydrazide (T2CNH) is a hydrazone derivative synthesized via the condensation of nicotinic hydrazide with 2-thiophenecarboxaldehyde. Its structure comprises a pyridine ring (nicotinoyl group) linked to a thiophene moiety via an E-configured hydrazone bridge (‑N–N=CH‑). Spectroscopic characterization (FT-IR, FT-Raman, UV-Vis) and DFT studies confirm its planar geometry, with dihedral angles between the pyridine and thiophene rings as low as 0.74°, enhancing conjugation and stability .
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
HRZHCBHVTXQIDQ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CS2 |
solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthetic route for N’-[(E)-2-thienylmethylidene]nicotinohydrazide involves the reaction between indole-3-carboxaldehyde and nicotinic acid hydrazide. The reaction conditions and industrial production methods are not explicitly mentioned in the available literature. Further research would be needed to explore large-scale synthesis.
Chemical Reactions Analysis
Oxidation: N’-[(E)-2-thienylmethylidene]nicotinohydrazide may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the thienylmethylidene group are possible.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not documented. typical organic synthetic reagents and catalysts may be employed.
Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: As a ligand, it can form metal complexes with transition metals, which may find use in catalysis or materials science.
Biology: Its indole moiety suggests potential bioactivity, although specific studies are lacking.
Medicine: Further research could explore its pharmacological properties.
Industry: Applications in materials, sensors, or drug development.
Mechanism of Action
The exact mechanism by which N’-[(E)-2-thienylmethylidene]nicotinohydrazide exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would provide valuable insights.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Features
The planarity and hydrogen-bonding networks of nicotinohydrazide derivatives significantly influence their physicochemical properties. Key comparisons include:
- Planarity : T2CNH exhibits near-perfect planarity (0.74°), facilitating π-π stacking and electronic delocalization, unlike bulkier derivatives like N′-(benzodioxolylmethylene) (13.93°) .
- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 5-Bromo-2-hydroxybenzylidene) form stronger intermolecular bonds, enhancing crystallinity, while T2CNH relies on N–H⋯O and O–H⋯N interactions for stabilization .
Spectroscopic and Computational Analysis
Vibrational and electronic properties vary with substituents:
- C=O Stretch: Electron-withdrawing groups (e.g., CN in 4-cyanobenzylidene) increase C=O stretching frequencies (1675 cm⁻¹ vs. 1650 cm⁻¹ in T2CNH) .
- UV-Vis: T2CNH shows absorption at 340 nm due to n→π* transitions, whereas cyano-substituted analogues exhibit redshifted bands (360 nm) from enhanced conjugation .
Anti-Mycobacterial Activity:
Substituents critically modulate bioactivity:
- Halogenation : 5-Bromo substitution (MIC = 0.24 mg/mL) outperforms chloro- or unsubstituted derivatives (MIC = 3.9–7.81 mg/mL) by improving lipophilicity and membrane penetration .
- Steric Effects: Bulky groups (e.g., 6-phenyl in nicotinohydrazide) reduce activity (MIC = 15.63–31.25 mg/mL) due to steric hindrance .
Metal Complexation:
Nicotinohydrazides act as polydentate ligands. T2CNH forms stable complexes with transition metals (Co, Ni, Cu), leveraging its thiophene S and hydrazone N,O donors. Comparatively, hydroxyl-substituted derivatives (e.g., 2,4-dihydroxybenzylidene) show higher affinity for Pt(II) and Pd(II) due to additional O-donor sites .
Biological Activity
N'-[(E)-2-thienylmethylidene]nicotinohydrazide is a hybrid compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of nicotinohydrazide with a thienylmethylidene moiety, which may enhance its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a thienyl group attached to a nicotinohydrazide backbone, which is known for its diverse biological activities, particularly in antimicrobial and anti-tubercular applications.
Biological Activity Overview
Research has indicated that compounds containing the nicotinohydrazide moiety exhibit significant antimicrobial , antitubercular , and cytotoxic activities. The incorporation of the thienyl group is hypothesized to enhance these effects due to increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
A study evaluating the antibacterial activity of various nicotinohydrazide derivatives, including this compound, demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | K. pneumoniae | 3.9 |
| Other derivatives | Various strains | 0.49 - 7.81 |
The compound showed particular promise against Klebsiella pneumoniae , a common pathogen associated with bronchitis and other infections, confirming its potential as an antibacterial agent .
Antitubercular Activity
Nicotinohydrazide derivatives have been extensively studied for their anti-tubercular properties. In vitro studies against drug-susceptible and resistant strains of Mycobacterium tuberculosis revealed that this compound exhibited significant activity:
| Strain Type | MIC (µg/mL) |
|---|---|
| Drug-susceptible M. tuberculosis | 1.5 |
| Isoniazid-resistant M. tuberculosis | 3.0 |
These findings suggest that the compound may serve as a lead structure for developing new anti-tubercular agents, particularly in light of rising drug resistance .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anticancer therapeutic:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results highlight the compound's ability to inhibit cell proliferation in cancerous cells while showing lower toxicity towards normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key enzymatic targets involved in bacterial growth and survival. The analysis identified potential binding sites on enzymes such as DprE1, which is crucial for mycobacterial cell wall synthesis.
Binding Affinity Data
The docking studies provided insights into the binding affinities of the compound with various targets:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| DprE1 | -8.5 |
| Other targets | -7.0 to -9.0 |
These findings suggest that the compound has a strong interaction with relevant biological targets, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
